2-Fluoro-6-methoxypyridine-3-boronic acid physical properties
2-Fluoro-6-methoxypyridine-3-boronic acid physical properties
This technical guide details the physicochemical profile, stability mechanisms, and experimental handling of 2-Fluoro-6-methoxypyridine-3-boronic acid , a specialized heterocyclic building block used in advanced medicinal chemistry.[1]
[2][3][4]
Executive Summary
2-Fluoro-6-methoxypyridine-3-boronic acid (CAS 1402238-30-5 ) is a critical pharmacophore intermediate employed in the synthesis of fluorinated pyridine derivatives.[1] Its structural duality—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group—makes it highly valuable for tuning the lipophilicity and metabolic stability of drug candidates.[1]
However, this compound presents significant handling challenges. It belongs to the class of 2-halo-3-pyridylboronic acids , which are notoriously unstable.[1] They exhibit rapid protodeboronation (C–B bond cleavage) under the basic conditions typical of Suzuki-Miyaura couplings. Successful utilization requires strict adherence to anhydrous storage protocols and optimized catalytic workflows that outcompete decomposition pathways.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| CAS Number | 1402238-30-5 |
| IUPAC Name | (2-Fluoro-6-methoxypyridin-3-yl)boronic acid |
| Molecular Formula | C₆H₇BFNO₃ |
| Molecular Weight | 170.93 g/mol |
| SMILES | COc1ccc(B(O)O)c(F)n1 |
| Structure Class | Heteroaryl Boronic Acid (2,3,6-substituted pyridine) |
Electronic Environment
The 3-position boronic acid is flanked by a 2-fluoro group and a 6-methoxy group.[1]
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2-Fluoro (Inductive Withdrawal): Strongly pulls electron density from the C3 carbon, destabilizing the C–B bond and increasing susceptibility to nucleophilic attack (hydrolysis).
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6-Methoxy (Resonance Donation): Provides electron density to the ring system, partially counteracting the destabilization but insufficient to prevent protodeboronation entirely.
Physicochemical Properties[6][7][8][9]
The following data aggregates experimental observations and class-specific behaviors for 2-halo-3-pyridylboronic acids.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic solid.[1] |
| Melting Point | >150°C (Decomposition) | Precise MP is rarely observed due to dehydration to boroxine and subsequent thermal decomposition. |
| Solubility | DMSO, DMF, Methanol, Ethanol | Low solubility in non-polar solvents (Hexane, Toluene). |
| pKa | ~8.0 - 8.5 (Boronate formation) | Estimated based on pyridyl boronic acid analogs.[1] |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, accelerating degradation. |
Stability & Reactivity: The Protodeboronation Challenge
The primary technical hurdle with this compound is protodeboronation . Unlike phenylboronic acids, 2-fluoro-3-pyridylboronic acids undergo rapid C–B bond cleavage in the presence of water and base.[1]
Mechanism of Instability
The proximity of the electronegative Fluorine (C2) and Nitrogen (N1) creates a highly electron-deficient C3 center. Under basic conditions (e.g., K₂CO₃/H₂O used in Suzuki coupling), the boronate "ate" complex forms. The electron-withdrawing nature of the ring facilitates the heterolytic cleavage of the C–B bond, releasing the boronic acid moiety and generating a transient carbanion at C3, which is instantly protonated by the solvent.
Figure 1: Pathway of base-catalyzed protodeboronation in 2-fluoro-3-pyridylboronic acids.
Boroxine Equilibrium
In the solid state, the compound exists in equilibrium with its trimeric anhydride (boroxine). This dehydration is reversible but complicates stoichiometry calculations.
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Recommendation: Always assume a purity of ~95-97% for stoichiometric calculations or use an excess (1.2–1.5 equiv) in reactions.
Handling, Storage & Safety Protocols
Due to the instability described above, rigorous storage conditions are required to maintain reagent integrity.
Storage Specifications
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Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred.[1]
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Atmosphere: Inert Gas (Argon or Nitrogen) . Oxygen exposure is less critical than moisture, but inert storage prevents hydrolysis.
-
Container: Tightly sealed glass vial with parafilm or a Sure/Seal™ cap. Desiccators are recommended for secondary containment.
Safety (SDS Summary)
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Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Experimental Application: Optimized Suzuki-Miyaura Coupling
To successfully couple 2-Fluoro-6-methoxypyridine-3-boronic acid, one must use a "Rapid Coupling" strategy or a "Slow Release" strategy to favor C–C bond formation over protodeboronation.
Recommended Protocol (Rapid Coupling Strategy)
This protocol uses a highly active catalyst system (Pd-SPhos or Pd-RuPhos) to accelerate the cross-coupling rate.[1]
Reagents:
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Aryl Halide (1.0 equiv)[2]
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2-Fluoro-6-methoxypyridine-3-boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂.[1]
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Base: K₃PO₄ (3.0 equiv) — Phosphate is milder than carbonate/hydroxide, reducing decomposition.
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Solvent: 1,4-Dioxane / Water (10:[1]1) or Toluene / Water (10:1).
Step-by-Step Methodology:
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Degassing: Charge the reaction vial with the Aryl Halide, Boronic Acid, Base, and Pre-catalyst. Seal and purge with Argon for 5 minutes.
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Solvent Addition: Add degassed solvent (Dioxane/Water mixture).
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Activation: Heat the reaction mixture rapidly to 80–100°C .
-
Note: Do not "soak" the reagents at room temperature. The boronic acid degrades faster at RT in base than it couples. High temperature favors the catalytic cycle turnover.
-
-
Monitoring: Monitor by LC-MS after 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).
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Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.
Alternative: MIDA Boronate Surrogate
If the free acid proves too unstable for a specific substrate, convert it to the MIDA boronate or Pinacol ester (CAS 2085307-54-4).[1] These esters release the active boronic acid slowly (slow-release strategy), maintaining a low steady-state concentration that favors coupling over decomposition.[1]
References
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Chemical Identity & CAS Verification
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Protodeboronation Mechanisms
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Suzuki Coupling of Unstable Pyridyl Boronates
- Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Link:
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MIDA Boronate Strategy
Sources
- 1. 1150114-80-9|1-Methyl-1H-indazole-6-boronic Acid|BLD Pharm [bldpharm.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation [organic-chemistry.org]
- 4. 6-Fluoro-5-methoxypyridin-3-ylboronic acid | [frontierspecialtychemicals.com]
